1-[(3,4-Difluorophenyl)sulfonyl]-4-(furan-2-ylmethyl)piperazine
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Overview
Description
1-[(3,4-Difluorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine is an organic compound with the molecular formula C15H16F2N2O3S. This compound is characterized by the presence of a difluorophenyl group, a sulfonyl group, and a furylmethyl group attached to a piperazine ring.
Preparation Methods
The synthesis of 1-[(3,4-Difluorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzenesulfonyl chloride and 2-furylmethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
1-[(3,4-Difluorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Scientific Research Applications
1-[(3,4-Difluorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3,4-Difluorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1-[(3,4-Difluorophenyl)sulfonyl]-4-(2-furylmethyl)piperazine can be compared with similar compounds to highlight its uniqueness:
1-[(3,4-Difluorophenyl)sulfonyl]-4-(2-phenylethyl)piperazine: This compound has a phenylethyl group instead of a furylmethyl group, which may result in different chemical and biological properties.
1-(3,4-Difluorophenyl)sulfonyl-4-(2-fluorophenyl)piperazine: The presence of a fluorophenyl group instead of a furylmethyl group can lead to variations in reactivity and applications.
Properties
Molecular Formula |
C15H16F2N2O3S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-(furan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C15H16F2N2O3S/c16-14-4-3-13(10-15(14)17)23(20,21)19-7-5-18(6-8-19)11-12-2-1-9-22-12/h1-4,9-10H,5-8,11H2 |
InChI Key |
AENSOSMOZWZZTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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